LogP Comparison by Substituent
The target compound exhibits significantly higher lipophilicity (LogP = 4.65) than its key comparators: the parent ketone (2-trifluoromethyl-4H-thiochromen-4-one, LogP = 3.28), the unsubstituted thiochromene-4-thione (LogP = 2.7 by XLogP3), and the oxygen-containing chromene analog (2-trifluoromethyl-4H-chromene-4-thione, LogP = 4.18) [1][2]. This represents a +1.37 log unit increase over the parent ketone and a +1.95 log unit increase over the unsubstituted scaffold.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.64959 (TPSA = 0 Ų) |
| Comparator Or Baseline | (1) Parent ketone: LogP = 3.2803; (2) Unsubstituted 4H-thiochromene-4-thione: XLogP3 = 2.7; (3) Oxygen analog (2-trifluoromethyl-4H-chromene-4-thione): LogP = 4.18110 |
| Quantified Difference | ΔLogP = +1.37 (vs. parent ketone); +1.95 (vs. unsubstituted); +0.47 (vs. oxygen analog) |
| Conditions | Computed LogP (XLogP3 or equivalent algorithm); TPSA and LogP data from vendor technical datasheets, PubChem, and chemical database entries |
Why This Matters
Higher LogP is associated with increased membrane permeability in passive diffusion; for procurement decisions, the 28-to-80-fold higher predicted octanol-water partition coefficient relative to comparators may directly impact partitioning behavior in biphasic reactions, chromatographic retention time, and biological assay performance.
- [1] yybyy.com. Chemical database entry for 2-(trifluoromethyl)thiochromen-4-one (CAS 156909-12-5), LogP 3.2803. View Source
- [2] PubChem. (2025). 4H-1-Benzothiopyran-4-thione (CID 71446656), XLogP3-AA = 2.7. View Source
